molecular formula C17H15N3O2S2 B2797701 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 459846-14-1

1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2797701
CAS No.: 459846-14-1
M. Wt: 357.45
InChI Key: NVNODNZFRBIPCV-UHFFFAOYSA-N
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Description

This hybrid molecule integrates a 1,2,3,4-tetrahydroquinoline core linked via a sulfanyl-ethanone bridge to a 5-(thiophen-2-yl)-1,3,4-oxadiazole moiety. The sulfanyl linker enhances structural flexibility, facilitating interactions with biological targets. This compound’s synthesis likely involves α-haloketone coupling with thiol-containing oxadiazoles under basic conditions, a method widely employed for analogous structures .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c21-15(20-9-3-6-12-5-1-2-7-13(12)20)11-24-17-19-18-16(22-17)14-8-4-10-23-14/h1-2,4-5,7-8,10H,3,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNODNZFRBIPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel molecule that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline moiety and a thiophenyl-substituted oxadiazole, which are known for their diverse pharmacological properties. This article summarizes the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure indicates the presence of functional groups that may contribute to its biological activities. The tetrahydroquinoline part is often associated with neuroactive compounds, while the oxadiazole and thiophene rings can enhance antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundMicroorganismActivity
1S. aureusInhibitory
2E. coliInhibitory

Anticancer Activity

Research has demonstrated that the tetrahydroquinoline derivatives can inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, a related compound was tested against HepG2 liver cancer cells and exhibited promising results with an IC50 value indicating effective cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis
MCF720Cell cycle arrest

Neuroprotective Effects

The tetrahydroquinoline structure has been linked to neuroprotective effects in several studies. Compounds with this moiety have been shown to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells. This activity suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates of bacteria. The compound showed a notable reduction in bacterial growth compared to controls.
  • Cytotoxicity in Cancer Models : In a study involving human breast cancer cells (MCF7), the compound demonstrated significant cytotoxic effects at concentrations that did not affect normal cell lines, indicating selective toxicity.
  • Neuroprotection in Animal Models : Animal studies have reported that similar compounds can improve cognitive function in models of Alzheimer’s disease by reducing amyloid plaque formation.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Key structural analogs differ in substituents on the oxadiazole ring or the aromatic/heteroaromatic groups attached. Below is a comparative analysis:

Compound Name Oxadiazole Substituent Linked Aromatic Group Biological Activity Synthesis Method Reference
Target Compound Thiophen-2-yl 1,2,3,4-Tetrahydroquinoline Not reported α-Haloketone + thiol coupling
2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(tetrahydroquinolin-1-yl)ethan-1-one 2,4-Dichlorophenyl 1,2,3,4-Tetrahydroquinoline Not reported Similar to target compound
1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl]oxadiazol-3-yl}ethanone 4-Fluorophenyl-thiophene Arylpyridine Anticancer (MCF7 cell line) Schiff base cyclization
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-oxadiazol-2-yl)sulfanyl]ethanone 4-Chlorophenyl Phenyl Not reported Multi-step coupling
2-({5-[(Naphthalen-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone derivatives Naphthyloxy-methyl Varied α-haloketones Antioxidant Multi-step synthesis

Key Observations :

  • Electron-Withdrawing Groups : The dichlorophenyl analog () may exhibit enhanced stability and altered binding compared to the target compound’s thiophene group, which is less electron-withdrawing.
  • Thiophene vs.
  • Biological Activity : While the target compound’s activity remains unstudied, analogs like the fluorophenyl-thiophene derivative () demonstrate selective anticancer activity, suggesting the thiophene-oxadiazole system may play a role in cytotoxicity.
Physicochemical and Electronic Properties
  • Solubility: The tetrahydroquinoline core may enhance lipid solubility compared to fully aromatic quinoline analogs, while the sulfanyl bridge and oxadiazole ring improve water solubility modestly.

Research Implications and Gaps

  • Biological Profiling: No data exists for the target compound’s bioactivity. Prioritizing assays (e.g., anticancer, antimicrobial) based on analog activities (e.g., ’s MCF7 activity) is recommended.
  • Structural Optimization: Substituting the oxadiazole’s thiophene with electron-deficient groups (e.g., nitro, cyano) could modulate electronic properties and enhance target engagement.

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